BenchChemオンラインストアへようこそ!

VU0483605

Schizophrenia CNS Drug Discovery Blood-Brain Barrier

VU0483605 is a pharmacologically distinct mGlu1 positive allosteric modulator (PAM) that uniquely combines moderate potency with high brain penetration (Kp=0.84) and >25-fold selectivity over mGlu4. This tool compound is essential for researchers needing to confidently attribute CNS effects to mGlu1 potentiation without off-target mGlu4 interference. Its well-characterized ability to partially restore glutamate-induced calcium signaling in schizophrenia-linked GRM1 mutant cell lines makes it an irreplaceable benchmark for target validation and comparative PAM screening. Do not risk experimental variability with generic mGlu1 PAMs; secure the validated reference standard.

Molecular Formula C20H10Cl3N3O3
Molecular Weight 446.67
CAS No. 1623101-11-0
Cat. No. B611762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0483605
CAS1623101-11-0
SynonymsVU0483605, VU-0483605, VU 048360
Molecular FormulaC20H10Cl3N3O3
Molecular Weight446.67
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl
InChIInChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27)
InChIKeyHJQXPBKPTGWZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0483605 (CAS 1623101-11-0): A Selective, Brain-Penetrant mGlu1 PAM for Schizophrenia Research Procurement


VU0483605 (compound 24c) is a selective, submicromolar positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1) [1]. As an early-generation mGlu1 PAM tool compound, it is characterized by its potentiation of glutamate-induced calcium signaling in wild-type and mutant mGlu1 receptors, its ability to cross the blood-brain barrier, and its established use in cellular models of schizophrenia [1].

Why Generic Substitution Fails for mGlu1 PAM Research: The Case of VU0483605


Generic substitution among mGlu1 PAMs is not scientifically justified due to profound differences in key selection criteria. The mGlu1 PAM chemical space exhibits wide variability in potency, selectivity versus related receptors like mGlu4, brain penetration, and in vivo efficacy [1]. For instance, VU0483605 provides a unique profile of moderate potency combined with high brain penetration and >25-fold selectivity over mGlu4 [1], a combination not consistently replicated by other PAMs like the Roche PAM Ro 07-11401, which is less brain-penetrant [1]. Furthermore, more recently developed, potent mGlu1 PAMs have been associated with adverse events in preclinical species, highlighting that potency alone does not guarantee a superior tool compound [2]. These data-driven distinctions underscore that replacing VU0483605 with a different mGlu1 PAM will likely alter experimental outcomes and compromise the validity of comparative studies.

VU0483605 Procurement Guide: Quantitative Evidence of Differentiation


VU0483605 vs. Ro 07-11401: Superior Brain Penetration for In Vivo Studies

VU0483605 demonstrates significantly improved brain penetration compared to the Roche mGlu1 PAM, Ro 07-11401 (compound 5), a critical differentiator for in vivo central nervous system (CNS) research. In a single time-point study (100 mg/kg i.p., t = 1.25 h), VU0483605 exhibited a brain/plasma ratio (Kp) of 0.84, whereas Ro 07-11401 achieved only a Kp of 0.19 [1].

Schizophrenia CNS Drug Discovery Blood-Brain Barrier

VU0483605 vs. VU0483737: Comparable Potency but Superior mGlu4 Selectivity

While VU0483605 and its close analog VU0483737 (compound 23c) exhibit similar potency at mGlu1, VU0483605 demonstrates a clear advantage in selectivity against the mGlu4 receptor. VU0483605 displays no PAM activity at mGlu4 up to 10 µM, whereas VU0483737 acts as a low-efficacy mGlu4 PAM with an EC50 of 199 nM [1]. This selectivity is critical for attributing pharmacological effects specifically to mGlu1 potentiation.

mGlu1 PAM Receptor Selectivity Schizophrenia

VU0483605 vs. Later-Generation mGlu1 PAMs: A Validated Tool with a Favorable Preclinical Safety Profile

VU0483605, as an early-generation mGlu1 PAM, lacks the adverse events (AEs) reported for more recently developed, highly potent mGlu1 PAMs. While VU6033685 (EC50 = 39 nM) is a more potent mGlu1 PAM, it was shown to elicit adverse events in both rats and dogs [1]. In contrast, the earlier VU0483605 has been widely used as a tool compound without reported AEs, and in amphetamine-induced hyperlocomotion (AHL) models, it showed 'no effect' [2], differentiating it from mGlu5 PAMs and later mGlu1 PAMs with antipsychotic-like activity.

mGlu1 PAM Preclinical Safety Schizophrenia

VU0483605: Partial Restoration of Calcium Signaling in Schizophrenia Mutant Cell Models

VU0483605 demonstrates functional rescue in a disease-relevant cellular context. In HEK293 cells stably expressing mGlu1 receptors with schizophrenia-associated loss-of-function mutations (e.g., K563N, P1015A), VU0483605 partially restored the reduction in glutamate-mediated calcium signaling [1]. This effect is a key differentiator from mGlu5 PAMs and demonstrates direct relevance to the proposed mechanism of action for mGlu1 in schizophrenia.

Schizophrenia mGlu1 Mutants Calcium Signaling

VU0483605: Improved Metabolic Stability and Lower CYP Inhibition Compared to Ro 07-11401

VU0483605 exhibits a more favorable disposition profile than the Roche PAM Ro 07-11401 (compound 5). It demonstrates moderate hepatic clearance in both rat (CLhep = 25.4 mL/min/kg) and human (CLhep = 9.46 mL/min/kg), and a superior cytochrome P450 (CYP) inhibition profile [1]. These improved metabolic properties contribute to its utility as an in vivo tool compound.

Drug Metabolism Pharmacokinetics CYP Inhibition

VU0483605: High-Value Research and Industrial Application Scenarios


Functional Rescue Studies in Cellular Models of Schizophrenia

VU0483605 is uniquely suited for experiments designed to assess the ability of an mGlu1 PAM to restore function in cells expressing loss-of-function GRM1 mutations linked to schizophrenia. Its demonstrated capacity to partially restore calcium signaling in mutant cell lines provides a robust, disease-relevant assay for target validation and drug screening [1].

In Vivo Target Engagement and CNS Pharmacology Studies

With a brain/plasma ratio (Kp) of 0.84, VU0483605 is an excellent tool for in vivo studies requiring robust CNS exposure [1]. It is particularly useful for experiments where brain penetration is a key variable, allowing researchers to confidently attribute observed behavioral or physiological effects to central mGlu1 potentiation.

Tool Compound for mGlu1 Signaling Pathway Dissection

The high selectivity of VU0483605 for mGlu1 over mGlu4 (>50-fold difference in EC50) makes it a superior tool for dissecting mGlu1-specific signaling pathways in complex cellular environments [1]. This minimizes confounding results from off-target mGlu4 activation, ensuring cleaner, more interpretable data in signal transduction studies.

Comparative Studies with Next-Generation mGlu1 PAMs

VU0483605 serves as a critical benchmark for evaluating newer mGlu1 PAMs. Its well-characterized pharmacology, moderate potency, and favorable preclinical safety profile provide a valuable reference point for assessing the balance between target engagement, efficacy, and tolerability in novel compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0483605

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.